molecular formula C20H15Cl2FO6 B12814092 (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamama-lactone 3,5-bis(4-chlorobenzoate)

(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamama-lactone 3,5-bis(4-chlorobenzoate)

Cat. No.: B12814092
M. Wt: 441.2 g/mol
InChI Key: CTNZBYHJBWVNHD-UHFFFAOYSA-N
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Description

(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamama-lactone 3,5-bis(4-chlorobenzoate) is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of fluorine and chlorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamama-lactone 3,5-bis(4-chlorobenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperature, pressure, and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamama-lactone 3,5-bis(4-chlorobenzoate) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamama-lactone 3,5-bis(4-chlorobenzoate) involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. The presence of fluorine and chlorine atoms can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamama-lactone 3,5-bis(4-chlorobenzoate) is unique due to its specific combination of fluorine and chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H15Cl2FO6

Molecular Weight

441.2 g/mol

IUPAC Name

[3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C20H15Cl2FO6/c1-20(23)16(29-18(25)12-4-8-14(22)9-5-12)15(28-19(20)26)10-27-17(24)11-2-6-13(21)7-3-11/h2-9,15-16H,10H2,1H3

InChI Key

CTNZBYHJBWVNHD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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